(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol
Description
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by its stereospecific configuration (2S,3S,4S,5S) and functional groups: a hydroxymethyl group at position 2, a 4-nitrophenyl substituent at position 5, and vicinal diols at positions 3 and 3. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets through π-π stacking or dipole interactions.
Properties
CAS No. |
188745-01-9 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
IPFATKZDQOYWCL-YTWAJWBKSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)[N+](=O)[O-] |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(4-nitrophenyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
Biological Activity
Chemical Identity and Structure
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol is a pyrrolidine derivative characterized by its hydroxymethyl and nitrophenyl substituents. Its molecular formula is C11H14N2O5, with a molecular weight of 254.24 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O5 |
| Molecular Weight | 254.24 g/mol |
| CAS Number | 188745-01-9 |
| IUPAC Name | (2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol |
| Purity | ≥95% |
The biological activity of this compound has been primarily linked to its role as an inhibitor of certain enzymatic pathways. Research indicates that it may inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in the phosphorolytic breakdown of nucleosides. This inhibition can lead to altered nucleoside metabolism and has implications in various therapeutic contexts.
Pharmacological Effects
- Antiviral Activity : Studies have shown that compounds similar to this compound exhibit antiviral properties by interfering with viral replication processes. The inhibition of PNP can disrupt the nucleotide salvage pathway critical for viral proliferation.
- Potential Antitumor Effects : Preliminary research suggests that this compound may possess antitumor activity through the modulation of nucleoside metabolism in cancer cells. By inhibiting PNP activity, it may induce apoptosis in certain cancer cell lines.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Nucleoside Metabolism : A study published in PubMed demonstrated that inhibiting PNP led to decreased levels of purine nucleotides in human cells, which could be beneficial in treating conditions such as leukemia where purine metabolism is dysregulated .
- Antiviral Screening : In a screening assay for antiviral agents against various viruses, derivatives of pyrrolidine compounds were tested for their ability to inhibit viral replication. Results indicated significant antiviral activity correlated with PNP inhibition .
Toxicity and Safety Profile
The toxicity profile of this compound remains under investigation. While initial findings suggest low toxicity at therapeutic doses, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.
Comparison with Similar Compounds
Stereochemical and Functional Group Variations
Pyrrolidine derivatives exhibit diverse biological activities depending on stereochemistry and substituents. Below is a comparative analysis:
Key Structural and Functional Differences
- Stereochemistry : The target compound’s 4S,5S configuration contrasts with galidesivir’s 4R,5R, which is critical for RNA polymerase binding . LAB1 lacks a substituent at position 5, reducing steric hindrance but limiting target specificity .
- Substituent Effects: 4-Nitrophenyl vs. Pyrrolopyrimidine (Galidesivir): The nitro group’s electron-withdrawing nature may enhance binding to aromatic pockets in enzymes, whereas galidesivir’s heterocyclic group mimics adenosine, enabling RNA chain termination . Methoxy vs. Nitro Groups: The dimethoxyphenyl analog () offers improved membrane permeability due to methoxy hydrophobicity but lacks nitro’s electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
